8-(4-benzylpiperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H28N6O2 and its molecular weight is 444.539. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Affinity and Psychotropic Activity
A series of 8-aminoalkyl derivatives of purine-2,6-dione, including closely related compounds, were designed to target 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds displayed potential psychotropic activities, with some demonstrating antidepressant and anxiolytic effects in animal models. Specifically, a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand produced significant antidepressant-like effects, suggesting the therapeutic potential of these derivatives in psychotropic medication development (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Further research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives highlighted their significant analgesic and anti-inflammatory activities. These studies revealed that certain benzylamide and phenylpiperazinamide derivatives were more effective than acetylic acid, a reference drug, in reducing pain and inflammation, suggesting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Multitarget Drug Design for Neurodegenerative Diseases
The design of 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones aimed at creating multitarget drugs for treating neurodegenerative diseases. These compounds showed promising results as dual-target-directed A1/A2A adenosine receptor antagonists and monoamine oxidase inhibitors. One of the compounds demonstrated significant potency in vitro and potential advantages for symptomatic and disease-modifying treatment of neurodegenerative diseases over single-target therapeutics, indicating its usefulness in preclinical studies (Brunschweiger et al., 2014).
Kinase Inhibitor Development for Cancer Therapy
Structural optimization studies of N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives identified compounds with significant in vitro antitumor potency against non-small-cell lung cancer cell lines harboring EGFR-activating and drug-resistance mutations. One particular compound demonstrated potent kinase inhibitor activity against both EGFR mutations, highlighting its potential in cancer therapy (Yang et al., 2012).
Propiedades
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-18-8-6-7-11-20(18)17-31-21-22(28(2)25(33)27-23(21)32)26-24(31)30-14-12-29(13-15-30)16-19-9-4-3-5-10-19/h3-11H,12-17H2,1-2H3,(H,27,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZISDXLGRJJIOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2N4CCN(CC4)CC5=CC=CC=C5)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.